molecular formula C15H14F3N3O2 B1401922 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-hydroxy-benzamide CAS No. 1311279-84-1

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-hydroxy-benzamide

Cat. No. B1401922
M. Wt: 325.29 g/mol
InChI Key: SZRCYGHVTAQKJF-UHFFFAOYSA-N
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Description

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-hydroxy-benzamide is a pyridinylbenzamide compound with a molecular weight of 309.29 g/mol1. It has shown potential as a therapeutic agent1.



Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the search results. However, related compounds such as 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde2 and its O-methyl-oxime derivative3 are available for purchase, suggesting that methods for their synthesis exist.



Molecular Structure Analysis

The molecular structure of this compound is not directly provided in the search results. However, a related compound, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide, has a molecular formula of C16H16F3N3O and a molecular weight of 323.31 g/mol4.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, the presence of related compounds such as 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde2 and its O-methyl-oxime derivative3 suggests that it may participate in similar reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the search results. However, a related compound, 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-methyl-benzamide, has been the subject of comprehensive review, including properties, synthesis, characterization, analysis methods, toxicity, safety, and potential applications4.


Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

One significant application of similar compounds is in amyloid imaging for Alzheimer's disease. Radioligands, including structures resembling 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-hydroxy-benzamide, have been studied for their ability to measure amyloid in vivo in the brains of patients with Alzheimer's disease. The use of PET amyloid imaging techniques, such as those involving [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB), has shown promise in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain, potentially enabling early detection of Alzheimer's disease (Nordberg, 2007).

Chemistry and Properties of Pyridine Derivatives

The structural and chemical variability of pyridine derivatives, including compounds with the trifluoromethyl group and N-hydroxy-benzamide functionality, has been extensively studied. These compounds are recognized for their fascinating chemical properties and potential biological activities. Research covering up to 2008 provides insights into the preparation, properties, and complex compounds formed by such ligands, highlighting their significance in various fields, including spectroscopy, magnetic properties, and potential biological and electrochemical activity (Boča, Jameson, & Linert, 2011).

Potential for Developing New CNS Drugs

Research has identified functional chemical groups, such as those present in 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-hydroxy-benzamide, as potential leads for synthesizing compounds with central nervous system (CNS) activity. Heterocyclic compounds bearing nitrogen, sulfur, and oxygen are particularly highlighted for their vast potential in developing drugs to treat CNS disorders, suggesting that modifications of such chemical structures could lead to the discovery of novel therapeutic agents (Saganuwan, 2017).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results. However, given its potential as a therapeutic agent1, it is likely that safety studies have been or will be conducted.


Future Directions

The future directions for this compound are not explicitly mentioned in the search results. However, given its potential as a therapeutic agent1, it is likely that further research and development will be conducted to explore its potential applications.


Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to the original sources or consult with a subject matter expert.


properties

IUPAC Name

4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2/c1-21(2)13-8-11(15(16,17)18)7-12(19-13)9-3-5-10(6-4-9)14(22)20-23/h3-8,23H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRCYGHVTAQKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)NO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-hydroxy-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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